2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate
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Overview
Description
2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications . This compound is characterized by the presence of a piperidine ring, a cyano group, and a fluoroethyl ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate typically involves the reaction of 4-(2-cyanoanilino)piperidine-1-carboxylic acid with 2-fluoroethanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and the fluoroethyl ester enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure in many pharmaceuticals with diverse biological activities.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness
2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate is unique due to the presence of the fluoroethyl ester and cyano group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-7-10-21-15(20)19-8-5-13(6-9-19)18-14-4-2-1-3-12(14)11-17/h1-4,13,18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQKCXOCUWQIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2C#N)C(=O)OCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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